molecular formula C8H15ClN2O B3089052 N,N-Diallyl-2-aminoacetamide hydrochloride CAS No. 118870-91-0

N,N-Diallyl-2-aminoacetamide hydrochloride

Cat. No. B3089052
CAS RN: 118870-91-0
M. Wt: 190.67 g/mol
InChI Key: XOGKDPDCVSJYBP-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-aminoacetamide hydrochloride is a chemical compound with the formula C₈H₁₅ClN₂O . It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule determines its properties and reactivity.

Scientific Research Applications

NMDA Receptor Agonists and Learning

Research on NMDA receptor agonists, such as 2-N-Pentylaminoacetamide HCl (milacemide), has shown that these compounds can enhance performance in learning tasks in rodents. Milacemide, a glycine agonist, improved the performance of mice in a complex spatial task, the Morris water maze, indicating that agonism of the glycine site on the NMDA receptor may facilitate performance of learning in spatial memory tasks (Finkelstein et al., 1994).

Organosulfur Compounds and Protective Effects

Studies on diallyl sulfide (DAS) and related organosulfur compounds from garlic have demonstrated their protective effects against various forms of toxicity. For instance, DAS has shown protective effects against thioacetamide-induced hepatotoxicity and immunotoxicity in rodents by modulating cytochrome P450 enzymes, suggesting potential protective roles against chemical-induced liver injury (Kim et al., 2014). Similarly, protective effects of DAS against acetaminophen- or carbon tetrachloride-induced acute liver injury have been observed, which were attributed to its ability to reduce oxidative stress, inhibit inflammatory injury, and suppress hepatocyte apoptosis (Li et al., 2019).

Safety and Hazards

N,N-Diallyl-2-aminoacetamide hydrochloride is classified as an irritant, which means it may cause skin irritation or serious eye irritation . Proper safety measures should be taken while handling this compound, including the use of personal protective equipment .

properties

IUPAC Name

2-amino-N,N-bis(prop-2-enyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-4H,1-2,5-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGKDPDCVSJYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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